molecular formula C12H14N2O2 B8290398 3-Butylimidazo[1,2-a]pyridine-6-carboxylic acid

3-Butylimidazo[1,2-a]pyridine-6-carboxylic acid

Cat. No.: B8290398
M. Wt: 218.25 g/mol
InChI Key: KXMSNJQFLCANRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Butylimidazo[1,2-a]pyridine-6-carboxylic acid is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

3-butylimidazo[1,2-a]pyridine-6-carboxylic acid

InChI

InChI=1S/C12H14N2O2/c1-2-3-4-10-7-13-11-6-5-9(12(15)16)8-14(10)11/h5-8H,2-4H2,1H3,(H,15,16)

InChI Key

KXMSNJQFLCANRY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CN=C2N1C=C(C=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To hexanal (1.02 g, 10.2 mmol) in 15 mL of isopropyl alcohol-water (4:1 v/v) was added CuCl2 (1.37 g, 10.2 mmol). The mixture was heated at 80° C. for 2.5 h, then cooled. The solids were removed by filtration and the filtrate was added to 6-aminonicotinic acid (1.35 g, 10 mmol). The mixture was stirred overnight at room temperature, then heated at reflux 32 h. After cooling, the solvents were removed under reduced pressure and MeOH was added to the residue. The resulting solid was removed by filtration and the filtrate was concentrated to dryness. MeOH was again added, and the resulting solid removed by filtration. After concentration of the filtrate, the residue was chromatographed on silica gel using MeOH-dichloromethane (33/67) to give 0.26 g of 3-butylimidazo[1,2-a]pyridine-6-carboxylic acid.
Quantity
1.02 g
Type
reactant
Reaction Step One
[Compound]
Name
CuCl2
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step Two

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